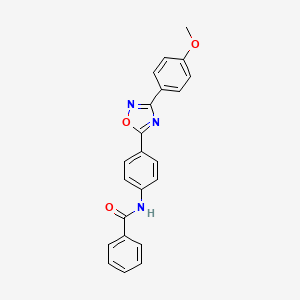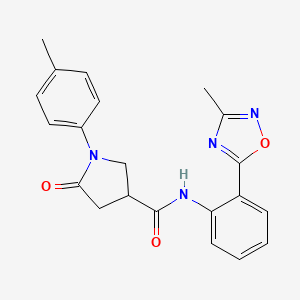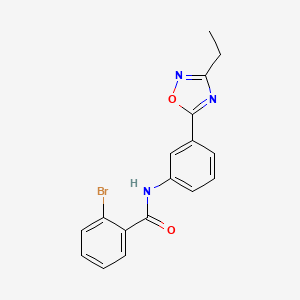
1-benzoyl-N-(2,4,6-trimethylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzoyl-N-(2,4,6-trimethylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as BTMQ, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BTMQ belongs to the class of tetrahydroquinoline derivatives and is synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of 1-benzoyl-N-(2,4,6-trimethylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is not fully understood. However, it has been suggested that 1-benzoyl-N-(2,4,6-trimethylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide exerts its therapeutic effects by inhibiting specific enzymes or receptors. For example, 1-benzoyl-N-(2,4,6-trimethylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
1-benzoyl-N-(2,4,6-trimethylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis, inhibit cell proliferation, and modulate the expression of various genes. 1-benzoyl-N-(2,4,6-trimethylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has also been shown to reduce oxidative stress and inflammation, which are associated with various diseases, including cancer and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-benzoyl-N-(2,4,6-trimethylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. 1-benzoyl-N-(2,4,6-trimethylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide also exhibits a broad range of biological activities, making it a versatile compound for use in various assays. However, there are also some limitations to the use of 1-benzoyl-N-(2,4,6-trimethylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in lab experiments. For example, its solubility in water is limited, which can make it difficult to use in aqueous-based assays.
Direcciones Futuras
There are several future directions for research on 1-benzoyl-N-(2,4,6-trimethylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. One area of interest is the development of 1-benzoyl-N-(2,4,6-trimethylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide-based drugs for the treatment of various diseases. Another area of interest is the investigation of the mechanism of action of 1-benzoyl-N-(2,4,6-trimethylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, which could provide insights into its therapeutic potential. Additionally, the synthesis of novel 1-benzoyl-N-(2,4,6-trimethylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide derivatives with improved biological activities and pharmacokinetic properties is an area of active research.
Métodos De Síntesis
1-benzoyl-N-(2,4,6-trimethylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can be synthesized using a variety of methods, including the Hantzsch reaction, the Gewald reaction, and the Pictet-Spengler reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and an amine in the presence of a catalyst. The Gewald reaction involves the reaction of a ketone, a thiocarbonyl compound, and an amine in the presence of a base. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. These methods have been used to synthesize 1-benzoyl-N-(2,4,6-trimethylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide with varying yields and purity.
Aplicaciones Científicas De Investigación
1-benzoyl-N-(2,4,6-trimethylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antifungal, antibacterial, and antiviral activities. 1-benzoyl-N-(2,4,6-trimethylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, 1-benzoyl-N-(2,4,6-trimethylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to possess antioxidant and anti-inflammatory properties.
Propiedades
IUPAC Name |
1-benzoyl-N-(3-chloro-4-methylphenyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O2/c1-16-9-11-20(15-21(16)25)26-23(28)19-10-12-22-18(14-19)8-5-13-27(22)24(29)17-6-3-2-4-7-17/h2-4,6-7,9-12,14-15H,5,8,13H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCHDZWMUKNVON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzoyl-N-(3-chloro-4-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(3,5-dichlorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B7720043.png)
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7720049.png)

![2-[N-(2-phenylethyl)benzenesulfonamido]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7720073.png)

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7720099.png)

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7720113.png)
